molecular formula C13H10Cl2O2 B6380182 4-(2,3-Dichlorophenyl)-2-methoxyphenol CAS No. 1261931-23-0

4-(2,3-Dichlorophenyl)-2-methoxyphenol

Cat. No.: B6380182
CAS No.: 1261931-23-0
M. Wt: 269.12 g/mol
InChI Key: NRDSSCPDFQJYRA-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-methoxyphenol is a halogenated phenolic compound characterized by a methoxy group at the 2-position and a 2,3-dichlorophenyl substituent at the 4-position of the phenol ring.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDSSCPDFQJYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685691
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-23-0
Record name 2',3'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-methoxyphenol typically involves the reaction of 2,3-dichlorophenol with methoxybenzene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(2,3-Dichlorophenyl)-2-methoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenol derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of methoxyphenol derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the methoxy and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Bioactivity Key Reference
4-(2,3-Dichlorophenyl)-2-methoxyphenol ~267.1 2,3-dichlorophenyl, methoxy Antimicrobial (inferred)
4-(2-Chloropropyl)-2-methoxyphenol ~216.7 2-chloropropyl, methoxy Antimicrobial
Aripiprazole 448.38 Quinolinone, piperazine Antipsychotic
4-Chloro-2-methylphenol 142.58 Chloro, methyl Environmental toxicity
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol ~282.3 tert-butoxy, hydroxypropyl Insecticidal

Key Findings

  • Halogenation Impact : Chlorine atoms increase lipophilicity and antimicrobial potency, but dichlorophenyl groups may reduce solubility compared to single halogens .
  • Structural Complexity: Pharmaceutical analogs (e.g., aripiprazole) require extended scaffolds for target specificity, whereas simpler phenolic derivatives prioritize functional group interactions .
  • Environmental Considerations : Dichlorophenyl-containing compounds likely persist longer in ecosystems than less halogenated analogs, necessitating rigorous toxicity profiling .

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